Benzyl 5-Bromoamyl Ether
Overview
Description
Benzyl 5-Bromoamyl Ether, also known as this compound, is a useful research compound. Its molecular formula is C12H17BrO and its molecular weight is 257.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Total Synthesis of Natural Products
Benzyl 5-Bromoamyl Ether and related compounds are pivotal in the total synthesis of biologically active, naturally occurring products. For instance, a natural product with significant biological activity was synthesized starting from a bromo-substituted phenylmethanol derivative, demonstrating the utility of bromo-substituted aryl methyl ethers in complex organic syntheses (Akbaba et al., 2010).
Solid Phase Organic Reactions
The differential acetylative cleavage of phenylmethyl ether, liberating benzyl bromide, offers advantages in waste minimization and atom economy. This method's applicability to solid phase organic reactions signifies its potential in green chemistry and efficient synthesis processes (Chakraborti & Chankeshwara, 2009).
Radical Addition Reactions
The radical addition of α-halo ester to homoallylic gallium or indium species, yielding cyclopropane derivatives, is facilitated by benzyl bromoacetate. This method underscores the reagent's role in generating structurally complex molecules through radical addition-substitution sequences (Usugi et al., 2002).
Oxidative Debenzylation
The oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide demonstrates high efficiency under mild conditions. This reaction provides a straightforward path to amides and carbonyl compounds, highlighting the potential for selective deprotection strategies in synthesis (Moriyama et al., 2014).
Catalytic Enantioselective Synthesis
The phosphine-catalyzed enantioselective synthesis of benzylic ethers via the oxidation of benzylic C-H bonds presents a novel approach to creating bioactive molecules and intermediates with high enantioselectivity. This methodology leverages the utility of benzyl ethers in the asymmetric synthesis of complex organic molecules (Ziegler & Fu, 2016).
Photoredox Catalysis
The direct arylation of benzylic ethers via photoredox organocatalysis, employing a thiol catalyst and an iridium photoredox catalyst, showcases the application in direct C-H functionalization. This innovative method allows for the efficient formation of benzylic arylation products, demonstrating the potential of benzyl ethers in photoredox catalysis (Qvortrup et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
5-bromopentoxymethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUZJKJSYSSVLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80557562 | |
Record name | {[(5-Bromopentyl)oxy]methyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80557562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1014-93-3 | |
Record name | {[(5-Bromopentyl)oxy]methyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80557562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl 5-Bromoamyl Ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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